molecular formula C12H14ClNO3 B14338031 Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate CAS No. 109918-42-5

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate

Cat. No.: B14338031
CAS No.: 109918-42-5
M. Wt: 255.70 g/mol
InChI Key: YUVKEQQYJUHACH-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate is a chemical compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a methyl group, and an oxazolidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with methylamine and ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the oxazolidine ring. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Various reduced derivatives of the oxazolidine ring

    Substitution: Substituted derivatives of the original compound

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate can be compared with other similar compounds, such as:

  • Methyl 2-(4-bromophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate
  • Methyl 2-(4-fluorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate
  • Methyl 2-(4-methylphenyl)-4-methyl-1,3-oxazolidine-4-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical and biological properties of these compounds, highlighting the uniqueness of this compound.

Properties

CAS No.

109918-42-5

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C12H14ClNO3/c1-12(11(15)16-2)7-17-10(14-12)8-3-5-9(13)6-4-8/h3-6,10,14H,7H2,1-2H3

InChI Key

YUVKEQQYJUHACH-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(N1)C2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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